molecular formula C19H17ClN4O2 B11012225 N-(4-chlorobenzyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(4-chlorobenzyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11012225
M. Wt: 368.8 g/mol
InChI Key: QFDZPCHKHPIRID-UHFFFAOYSA-N
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Description

N-(4-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, an indazole moiety, and a pyrrolidinecarboxamide core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes.

    Introduction of the Chlorobenzyl Group: This step involves the alkylation of the indazole core with 4-chlorobenzyl chloride under basic conditions.

    Formation of the Pyrrolidinecarboxamide Core: This is typically done through the reaction of the intermediate with a suitable pyrrolidine derivative, followed by amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylbenzyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
  • N-(4-Fluorobenzyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
  • N-(4-Bromobenzyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

Uniqueness

N-(4-CHLOROBENZYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzyl group, leading to variations in their properties and applications.

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H17ClN4O2/c20-14-7-5-12(6-8-14)10-21-19(26)13-9-17(25)24(11-13)18-15-3-1-2-4-16(15)22-23-18/h1-8,13H,9-11H2,(H,21,26)(H,22,23)

InChI Key

QFDZPCHKHPIRID-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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